![molecular formula C13H16F3NO B3850595 1-[4-(trifluoromethoxy)benzyl]piperidine](/img/structure/B3850595.png)
1-[4-(trifluoromethoxy)benzyl]piperidine
Overview
Description
1-[4-(Trifluoromethoxy)benzyl]piperidine is an organic compound that features a piperidine ring substituted with a benzyl group containing a trifluoromethoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethoxy)benzyl]piperidine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an organic solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted benzyl piperidines.
Scientific Research Applications
2.1. Inhibition of Monoacylglycerol Lipase (MAGL)
Recent studies have highlighted the effectiveness of piperidine derivatives, including 1-[4-(trifluoromethoxy)benzyl]piperidine, as potent inhibitors of monoacylglycerol lipase (MAGL). MAGL is an enzyme involved in the degradation of endocannabinoids, and its inhibition can lead to increased levels of these compounds, which may have therapeutic effects in various conditions such as pain and inflammation.
- Case Study : In a study evaluating various piperidine derivatives, it was found that modifications in the trifluoromethoxy group significantly impacted the inhibitory potency against MAGL. The compound exhibited IC50 values in the low nanomolar range, indicating its potential as a therapeutic agent for managing pain and neurological disorders .
2.2. Autotaxin Inhibition
This compound has also been investigated for its role as an autotaxin inhibitor. Autotaxin is involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in cancer progression and metastasis.
- Research Findings : Piperidine derivatives have shown promise in inhibiting autotaxin activity, which could lead to reduced tumor growth and metastasis in various cancer models . This application highlights the compound's potential utility in oncology.
3.1. Antiproliferative Activity
The antiproliferative effects of this compound were assessed against several cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 19.9 |
OVCAR-3 (Ovarian) | 75.3 |
COV318 (Ovarian) | 40.0 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
Conclusion and Future Directions
The applications of this compound are promising, particularly in the fields of pain management and oncology through its roles as an inhibitor of MAGL and autotaxin. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully realize its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)benzyl]piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzyl chloride
- 4-(Trifluoromethyl)benzyl piperidine
- 4-(Trifluoromethoxy)benzyl alcohol
Uniqueness: 1-[4-(Trifluoromethoxy)benzyl]piperidine stands out due to the presence of both the piperidine ring and the trifluoromethoxy group. This combination imparts unique chemical properties, such as enhanced stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-4-11(5-7-12)10-17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWRZYAZBPXMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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